1-((6-Bromohexyl)oxy)-3-chlorobenzene
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Overview
Description
1-((6-Bromohexyl)oxy)-3-chlorobenzene is an organic compound with the molecular formula C12H16BrClO It is characterized by a benzene ring substituted with a 3-chloro group and a 1-((6-bromohexyl)oxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((6-Bromohexyl)oxy)-3-chlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorophenol with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((6-Bromohexyl)oxy)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
1-((6-Bromohexyl)oxy)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Bromohexyl)oxy)-3-chlorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromo group can participate in nucleophilic substitution reactions, while the chlorobenzene moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
1-((6-Bromohexyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a chloro group.
2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene: Contains additional ethoxy and dichloro groups.
4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde: Contains a hydroxy and aldehyde group.
Uniqueness: The presence of both bromo and chloro groups allows for diverse chemical transformations and interactions, making it a versatile compound in organic synthesis and research .
Biological Activity
1-((6-Bromohexyl)oxy)-3-chlorobenzene is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, synthesis, and applications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
This compound features a chlorobenzene ring attached to a bromoalkyl ether. Its molecular formula is C12H16BrClO, indicating the presence of halogen substituents which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenol with 6-bromohexanol under acidic or basic conditions, often utilizing a catalyst to facilitate the ether formation. The reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various halogenated phenolic compounds found that those with bromine substitutions showed enhanced activity against Gram-positive bacteria due to their ability to disrupt cell membranes and inhibit enzymatic functions.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound displays selective toxicity towards cancer cell lines. In vitro studies demonstrated that concentrations above 10 µM resulted in significant cell death in human breast cancer cells (MCF-7), while normal fibroblast cells (WI-38) showed minimal effects at similar concentrations. This selectivity suggests potential for therapeutic applications in cancer treatment .
The mechanism underlying the biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells. This oxidative stress can trigger apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .
Table 1: Antimicrobial Activity of Halogenated Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
2-Bromophenol | 64 | Escherichia coli |
4-Chloro-3-methylphenol | 16 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity Results
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 (Breast Cancer) |
Doxorubicin | 0.5 | MCF-7 |
Control | >100 | WI-38 (Normal Fibroblast) |
Case Studies
A notable case study involved the evaluation of the compound's effects in vivo using a murine model. Mice treated with varying doses of this compound exhibited reduced tumor growth rates compared to control groups, with histological analysis revealing decreased cellular proliferation markers such as Ki-67 .
Properties
IUPAC Name |
1-(6-bromohexoxy)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGIJGRFHKVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.